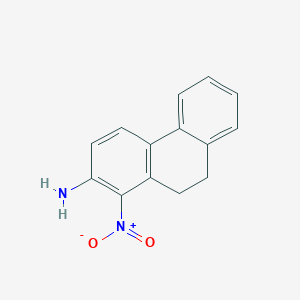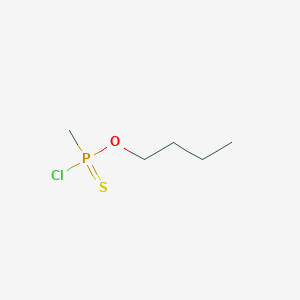
Methylphosphonochloridothioic acid O-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphonochloridothioic acid O-butyl ester, also known as OBCMT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. OBCMT is a thionophosphonate compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of Methylphosphonochloridothioic acid O-butyl ester involves the inhibition of AChE activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. Methylphosphonochloridothioic acid O-butyl ester binds to the active site of AChE, preventing it from breaking down acetylcholine. This inhibition of AChE activity leads to an accumulation of acetylcholine in the nerve synapse, which can cause various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methylphosphonochloridothioic acid O-butyl ester are varied and depend on the concentration of the compound and the duration of exposure. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which can lead to an accumulation of acetylcholine in the nerve synapse. This accumulation of acetylcholine can cause various physiological effects, including muscle twitching, convulsions, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its ability to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester is also relatively easy to synthesize and can be produced in a laboratory setting. However, one limitation of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its potential toxicity. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, including the liver and kidneys, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester. One area of research is the development of new drugs for the treatment of Alzheimer's disease. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which is a hallmark of Alzheimer's disease. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a starting point to develop new drugs that target AChE activity.
Another area of research is the study of the toxic effects of Methylphosphonochloridothioic acid O-butyl ester. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, and further research is needed to determine the extent of these effects. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a model compound to study the toxic effects of thionophosphonate compounds.
Conclusion:
In conclusion, Methylphosphonochloridothioic acid O-butyl ester is a thionophosphonate compound that has numerous applications in scientific research. Methylphosphonochloridothioic acid O-butyl ester can be synthesized relatively easily and has been shown to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester has various biochemical and physiological effects, and caution should be taken when handling the compound due to its potential toxicity. There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester, including the development of new drugs for the treatment of Alzheimer's disease and the study of the toxic effects of thionophosphonate compounds.
Synthesemethoden
The synthesis of Methylphosphonochloridothioic acid O-butyl ester involves the reaction of butyl alcohol with thionyl chloride, followed by the addition of methylphosphonic dichloride. The resulting Methylphosphonochloridothioic acid O-butyl ester is a colorless liquid with a molecular weight of 232.57 g/mol. The synthesis of Methylphosphonochloridothioic acid O-butyl ester is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methylphosphonochloridothioic acid O-butyl ester has numerous applications in scientific research. One of the most significant applications of Methylphosphonochloridothioic acid O-butyl ester is in the study of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity. This inhibition of AChE activity can be used to study the effects of AChE inhibitors on the nervous system and can be used to develop new drugs for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18005-38-4 |
|---|---|
Produktname |
Methylphosphonochloridothioic acid O-butyl ester |
Molekularformel |
C5H12ClOPS |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
butoxy-chloro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClOPS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
RGAHUIUUJNOBEF-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)Cl |
Kanonische SMILES |
CCCCOP(=S)(C)Cl |
Synonyme |
Methylphosphonochloridothioic acid O-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



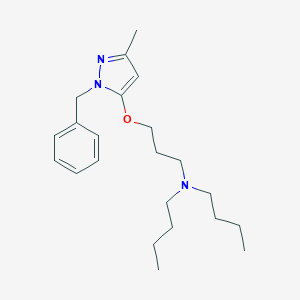
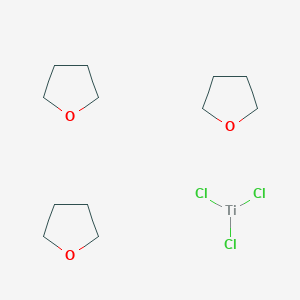
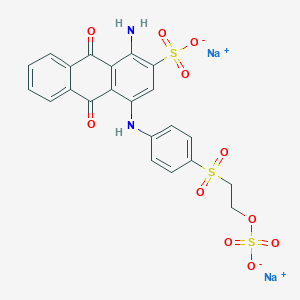
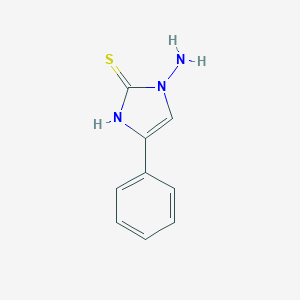
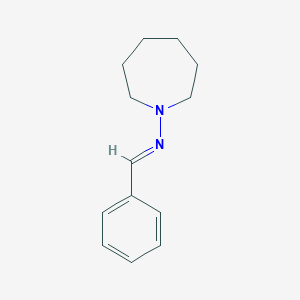

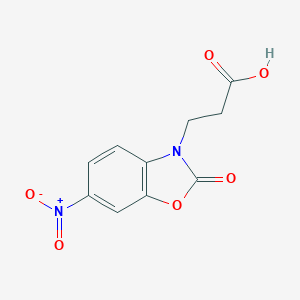
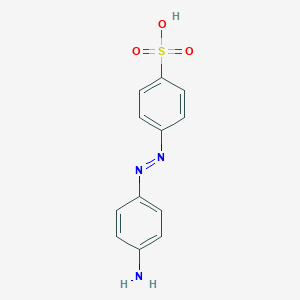

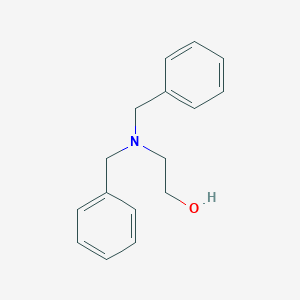
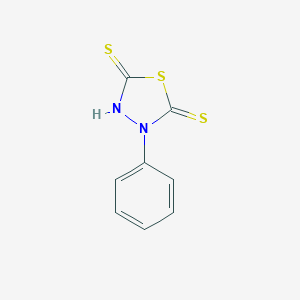
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
